molecular formula C27H28N4O3 B2534758 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine CAS No. 1252928-45-2

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B2534758
CAS RN: 1252928-45-2
M. Wt: 456.546
InChI Key: ZVJWXOGIGTYTKG-UHFFFAOYSA-N
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Description

The compound “1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine” is a complex organic molecule. It contains several functional groups and rings, including a benzyloxyphenyl group, an oxadiazolyl group, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzyloxyphenyl and methoxyphenyl groups are likely to contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The compound, due to its complex structure, might undergo a variety of chemical reactions. The oxadiazole ring, in particular, is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some related compounds, such as 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione, have been found to exhibit antidiabetic activity .

Scientific Research Applications

properties

IUPAC Name

5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3/c1-32-24-13-9-23(10-14-24)31-17-15-30(16-18-31)19-26-28-27(29-34-26)22-7-11-25(12-8-22)33-20-21-5-3-2-4-6-21/h2-14H,15-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJWXOGIGTYTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine

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